molecular formula C9H12N4O2S B3318690 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid CAS No. 1017394-26-1

3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

Cat. No.: B3318690
CAS No.: 1017394-26-1
M. Wt: 240.28 g/mol
InChI Key: IUEVQYDZTQPTCV-UHFFFAOYSA-N
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Description

3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid (CAS 1017394-26-1) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features a fused triazole-thiadiazine core, a carboxylic acid group that enhances solubility and serves as a handle for further derivatization, and isopropyl and methyl substituents that influence its physicochemical properties . The compound serves as a key building block for the synthesis of more complex molecules with diverse biological activities. Its core structure is associated with a range of pharmacological potentials, including notable antitumor properties. Research indicates that derivatives of this triazolothiadiazine class have demonstrated the ability to inhibit cancer cell proliferation in various in vitro models, including leukemia, non-small cell lung cancer, and breast cancer cell lines . The mechanism of action for its bioactivity is multifaceted; it can involve the inhibition of key enzymes such as urease, carbonic anhydrase, and cholinesterase, which play crucial roles in various biochemical pathways . Some related analogs have been shown to act as activators of caspases and inducers of apoptosis (programmed cell death), a key pathway in anticancer drug development . Furthermore, specific derivatives have displayed promising activity as tubulin polymerization inhibitors, disrupting the microtubule network of cancer cells and leading to cell cycle arrest . Beyond oncology applications, this chemical scaffold is widely investigated for its antimicrobial, anti-inflammatory, and antioxidant effects, making it a valuable template for designing new bioactive agents . The synthetic versatility of the molecule allows for modifications at the 3- and 6- positions, enabling researchers to fine-tune its properties and target specificity for various research applications . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-3-propan-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-4(2)7-10-11-9-13(7)12-5(3)6(16-9)8(14)15/h4,6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEVQYDZTQPTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolothiadiazine framework is highly tunable, with substituents at positions 3 and 6 dictating key properties. Below is a comparative analysis of the target compound and analogs:

Table 1: Substituent and Molecular Data Comparison
Compound Name Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight Melting Point (°C)
Target Compound Isopropyl Methyl C₉H₁₂N₄O₂S 240.28* Not reported
3,6-Dimethyl analog Methyl Methyl C₇H₈N₄O₂S 212.23 Not reported
3-Ethyl-6-phenyl analog Ethyl Phenyl C₁₄H₁₄N₄O₂S 302.35 Not reported
3-Propyl-6-methyl acetic acid analog Propyl Methyl C₉H₁₂N₄O₂S 240.28 Not reported
5c (Ethyl, 4-dichlorophenyl) Ethyl 4-Dichlorophenyl C₁₃H₁₃ClN₆S 320.80 201–203
5d (Ethyl, 4-nitrophenyl) Ethyl 4-Nitrophenyl C₁₃H₁₃N₇O₂S 331.35 285–287

*Calculated based on structural similarity to and .

Key Observations :

  • Branching at Position 3 : The target’s isopropyl group introduces steric bulk compared to linear alkyl (ethyl, propyl) or aromatic substituents. This may enhance membrane permeability but reduce binding to targets requiring planar interactions.
  • Aromatic vs. Alkyl Substituents : Aromatic groups (e.g., phenyl in , nitrophenyl in ) increase molecular weight and polarity, often correlating with higher melting points (e.g., 285–287°C for 5d ). Alkyl substituents (methyl, isopropyl) prioritize lipophilicity, favoring passive diffusion in biological systems.
  • Carboxylic Acid Position : The carboxylic acid at position 7 is conserved across analogs, enabling hydrogen bonding and salt formation, which are critical for solubility and salt-based formulations .

Physicochemical Properties

  • Melting Points : Aromatic analogs (e.g., 5d ) exhibit higher m.p. due to crystalline packing via π-π interactions. The target’s alkyl groups likely result in a lower m.p. (~200–250°C, inferred from alkylated analogs in and ).
  • Stability : The fused triazole-thiadiazine core is generally stable, but electron-withdrawing groups (e.g., nitro in 5d ) may enhance oxidative resistance.

Biological Activity

Overview

3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazolothiadiazine class and has shown potential in various biomedical applications due to its ability to inhibit specific enzymes and interact with biological targets.

The primary biological activity of this compound is attributed to its inhibitory effects on enzymes such as urease, carbonic anhydrase, and cholinesterase. The inhibition of these enzymes plays a crucial role in various biochemical pathways:

  • Urease Inhibition : Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound can hinder the growth of urease-positive microorganisms, which is particularly relevant in treating infections caused by such pathogens .
  • Carbonic Anhydrase Inhibition : This enzyme is involved in maintaining acid-base balance and facilitating gas exchange. Inhibition can affect physiological processes like respiration and renal function .
  • Cholinesterase Inhibition : This action can lead to increased levels of acetylcholine in synaptic clefts, potentially impacting neurological functions .

Antitumor Activity

Research has indicated that derivatives of 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor activity . In vitro studies conducted on 60 cancer cell lines (including leukemia, lung cancer, and breast cancer) demonstrated that these compounds can effectively inhibit cell proliferation. Notably:

  • Compounds were tested using the sulforhodamine B assay at the US National Cancer Institute. Several derivatives showed promising results against various cancer types .
  • A specific derivative exhibited enhanced antitumor activity against MDA-MB-468 breast cancer cells when substituents were modified .

Antimicrobial Properties

The compound also shows antimicrobial potential , particularly against urease-positive bacteria. The inhibition of urease not only impacts microbial growth but also suggests possible applications in treating infections caused by these pathogens .

Summary of Biological Activities

Biological ActivityTarget EnzymeEffectReference
Urease InhibitionUreaseInhibits growth of microorganisms
Antitumor ActivityVarious cancer cellsSignificant inhibition of cell proliferation
Antimicrobial ActivityUrease-positive bacteriaPotential treatment for infections

Case Studies

In one notable study published in the Journal of Organic and Pharmaceutical Chemistry, researchers synthesized several derivatives of 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and evaluated their antitumor activity across multiple cancer cell lines. The findings revealed that specific modifications to the compound's structure significantly enhanced its efficacy against certain types of cancer cells .

Another study highlighted the compound's potential as a bioactive molecule in medicinal chemistry. Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating various diseases including cancer and infections .

Q & A

Q. Advanced Research Focus

  • Carboxylic acid group : Enhances solubility and bioavailability but may reduce membrane permeability. Salt formation (e.g., sodium or potassium salts) improves pharmacokinetics .
  • Isopropyl/methyl substituents : Increase lipophilicity, enhancing antimicrobial activity but potentially reducing aqueous solubility .
  • Heterocyclic fusion : The triazolo-thiadiazine core exhibits anti-inflammatory and antimicrobial activity, with substituent variations modulating target specificity (e.g., 4-chlorophenyl groups enhance antibacterial potency) .

Data Contradiction Note : Some studies report conflicting bioactivity data due to divergent assay conditions (e.g., bacterial strain variability). Validate results using standardized protocols like CLSI guidelines .

What computational tools are recommended for predicting the drug-likeness of derivatives?

Q. Advanced Research Focus

  • SwissADME : Predicts logP, solubility, and drug-likeness parameters (e.g., Rule of Five compliance) .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 (for anti-inflammatory activity) or bacterial dihydrofolate reductase (for antimicrobial effects) .
  • QSAR models : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors to optimize bioactivity .

How can researchers resolve discrepancies between in vitro and in silico pharmacological data?

Q. Advanced Research Focus

  • Solubility limitations : Poor solubility may reduce in vitro efficacy despite favorable docking scores. Use co-solvents (e.g., DMSO ≤1%) or pro-drug strategies .
  • Metabolic stability : Simulate metabolic pathways with tools like GLORY or MetaPrint2D to identify susceptible sites (e.g., ester hydrolysis of carboxylic acid derivatives) .

What is the impact of salt formation on physicochemical properties?

Q. Advanced Research Focus

  • Sodium/potassium salts : Increase aqueous solubility (e.g., 2.5-fold higher than the free acid) but may reduce logP values, affecting blood-brain barrier penetration .
  • Organic salts (e.g., pyridinium) : Improve crystallinity for X-ray analysis but may introduce toxicity concerns .

Which analytical methods are optimal for quantifying this compound in biological matrices?

Q. Advanced Research Focus

  • HPLC-UV : Use C18 columns with mobile phases like acetonitrile/0.1% formic acid (retention time ~8–10 minutes) .
  • LC-MS/MS : Enables nanogram-level detection in plasma, with ESI+ mode for protonated ions (e.g., [M+H]+^+ at m/z 365) .

How does chirality at the 7-position affect biological activity?

Q. Advanced Research Focus

  • Stereospecific synthesis : Use chiral auxiliaries or asymmetric catalysis to generate enantiopure derivatives .
  • Activity differences : (7S)-enantiomers may show higher antimicrobial activity due to optimized target binding, as seen in related thiadiazine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 2
3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

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